Hsp90-IN-9
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Overview
Description
Hsp90-IN-9 is a small molecule inhibitor targeting Heat Shock Protein 90 (HSP90), a molecular chaperone involved in the folding, stabilization, and degradation of many proteins, including several oncoproteins. This compound has shown potential in cancer therapy by inhibiting the function of HSP90, thereby destabilizing its client proteins and leading to their degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hsp90-IN-9 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but common steps include:
Formation of the Core Structure: This often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form the core heterocyclic structure.
Functionalization: Introduction of various functional groups through nucleophilic substitution, oxidation, or reduction reactions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
Hsp90-IN-9 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds .
Scientific Research Applications
Hsp90-IN-9 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the function of HSP90 and its role in protein folding and stability.
Biology: Investigated for its effects on cellular processes, including stress response and protein homeostasis.
Medicine: Explored as a potential therapeutic agent for cancer treatment, as it can induce the degradation of oncoproteins and inhibit tumor growth.
Mechanism of Action
Hsp90-IN-9 exerts its effects by binding to the ATP-binding pocket of HSP90, thereby inhibiting its chaperone activity. This leads to the destabilization and degradation of HSP90 client proteins, many of which are involved in cancer cell growth and survival. The inhibition of HSP90 disrupts multiple signaling pathways, including the PI3K-Akt-NF-kB axis, which is crucial for tumor cell proliferation and metastasis .
Comparison with Similar Compounds
Hsp90-IN-9 is one of several HSP90 inhibitors, each with unique properties:
Geldanamycin: A natural product that inhibits HSP90 by binding to its ATP-binding site. It has shown potent anticancer activity but is limited by its toxicity.
17-AAG (17-allylamino-17-demethoxygeldanamycin): A derivative of geldanamycin with improved pharmacological properties and reduced toxicity.
Radicicol: Another natural product that inhibits HSP90 by binding to its ATP-binding site. It has shown promising anticancer activity but is less potent than geldanamycin.
This compound: A synthetic inhibitor with a unique structure that offers potential advantages in terms of potency and selectivity
Properties
Molecular Formula |
C30H31N3O5 |
---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
5-[2,4-dihydroxy-5-(4-methylphenyl)phenyl]-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C30H31N3O5/c1-3-31-30(36)28-27(22-10-6-20(7-11-22)18-33-12-14-37-15-13-33)29(38-32-28)24-16-23(25(34)17-26(24)35)21-8-4-19(2)5-9-21/h4-11,16-17,34-35H,3,12-15,18H2,1-2H3,(H,31,36) |
InChI Key |
UDZVCJITJNDSEF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=NOC(=C1C2=CC=C(C=C2)CN3CCOCC3)C4=C(C=C(C(=C4)C5=CC=C(C=C5)C)O)O |
Origin of Product |
United States |
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